4-(acetylamino)-5-chloro-2-methoxy-N-[2-(morpholin-4-ylcarbonyl)phenyl]benzamide
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Overview
Description
5-Chloro-4-acetamido-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide is an organic compound with a complex structure that includes a benzamide core, a chloro substituent, an acetamido group, a methoxy group, and a morpholine-4-carbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-4-acetamido-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the benzamide core, followed by the introduction of the chloro, acetamido, and methoxy groups through various substitution reactions. The morpholine-4-carbonyl group is then introduced via a coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-acetamido-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxylated derivative, while substitution of the chloro group could yield a variety of substituted benzamides.
Scientific Research Applications
5-Chloro-4-acetamido-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-chloro-4-acetamido-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzamides with different substituents, such as:
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- Methyl 4-acetamido-5-chloro-2-methoxybenzoate
Uniqueness
What sets 5-chloro-4-acetamido-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C21H22ClN3O5 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
4-acetamido-5-chloro-2-methoxy-N-[2-(morpholine-4-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C21H22ClN3O5/c1-13(26)23-18-12-19(29-2)15(11-16(18)22)20(27)24-17-6-4-3-5-14(17)21(28)25-7-9-30-10-8-25/h3-6,11-12H,7-10H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
SDXSMDACRGULMX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)OC)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)Cl |
Origin of Product |
United States |
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